Antibacterial MIC Against E. coli: IMB-881 vs. Optimized Oxazinoquinoline Derivatives vs. Generic Quinoline Hybrids
IMB-881 (the target compound) exhibits MIC values of 8–64 µg/mL against Escherichia coli and Pseudomonas aeruginosa, as reported in the foundational 2019 study [1]. By contrast, optimized IMB-881 derivatives synthesized in the 2025 follow-up study achieved MICs of 3.125–12.5 µg/mL against E. coli ATCC 25922 and Acinetobacter baumannii ATCC 19606, representing a 2.5-fold to 5-fold improvement [2]. Meanwhile, a separate class of quinoline-based hydroxyimidazolium hybrids showed substantially weaker activity, with MIC ≥50 µg/mL against Gram-negative bacteria [3]. This positions IMB-881 as a moderately potent lead compound whose activity sits between optimized derivatives and generic quinoline hybrids, making it an essential reference for SAR benchmarking.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Gram-negative bacteria |
|---|---|
| Target Compound Data | IMB-881: MIC 8–64 µg/mL (E. coli, P. aeruginosa) |
| Comparator Or Baseline | Optimized IMB-881 derivatives: MIC 3.125–12.5 µg/mL (E. coli ATCC 25922, A. baumannii ATCC 19606); Quinoline-hydroxyimidazolium hybrids: MIC ≥50 µg/mL (K. pneumoniae) |
| Quantified Difference | Derivatives 2.5–5× more potent than IMB-881; IMB-881 >4× more potent than generic quinoline hybrids |
| Conditions | Broth microdilution assay; E. coli ATCC 25922, P. aeruginosa, A. baumannii ATCC 19606, K. pneumoniae |
Why This Matters
IMB-881 serves as the indispensable low-potency baseline control for any SAR study aiming to validate the activity gains of newly synthesized oxazinoquinoline derivatives.
- [1] Fu HG et al. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. 2019;24(3):548. doi:10.3390/molecules24030548. View Source
- [2] Liu C, Zhu X, Shi W, et al. Synthesis, biological evaluation and validation of IMB-881 derivatives as anti-Gram-negative bacterial agents. Bioorg Med Chem. 2025 Mar 1;119:118066. doi:10.1016/j.bmc.2025.118066. View Source
- [3] Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. 2022. (MIC ≥50 µg/mL against Gram-negative bacteria). View Source
